molecular formula C32H45NO7 B023078 (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 93074-04-5

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No. B023078
CAS RN: 93074-04-5
M. Wt: 555.7 g/mol
InChI Key: YCAZFHUABUMOIM-JUBNYKKYSA-N
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Description

Research on complex macrocyclic and spirocyclic compounds, such as the one , typically focuses on exploring novel synthetic routes, understanding their unique molecular structures, and investigating their extensive range of chemical and physical properties. These studies contribute significantly to fields like medicinal chemistry, materials science, and catalysis due to the compounds' unique characteristics and functionalities.

Synthesis Analysis

The synthesis of complex macrocyclic compounds often involves multi-step pathways, including key techniques like the Petrenko-Kritchenko condensation and tandem asymmetric reactions to construct intricate molecular architectures. For example, the study by Nguyen et al. (2017) described the synthesis of a macrocyclic compound using a Petrenko-Kritchenko condensation method, showcasing the elaborate synthetic strategies required for such molecules (Nguyen et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using advanced techniques like X-ray crystallography, NMR spectroscopy, and HRMS analysis. These methods provide detailed insights into the compound's molecular geometry, stereochemistry, and electronic structure. For instance, the crystal structure study by Blouet et al. (2023) used X-ray diffraction and NMR spectroscopy to detail the structural characteristics of a new macrocyclic compound (Blouet et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their complex molecular structures. Studies often explore their reactivity patterns, coordination chemistry, and interactions with other molecules. For example, the coordination behavior of macrocyclic compounds with metals has been a subject of interest, as seen in the work by Kubo et al. (1995), which investigated the preferential coordination of a macrocyclic compound with mercury(II) chloride (Kubo et al., 1995).

Scientific Research Applications

    • Application Summary : Abamectin, a closely related compound, is used as an acaricide and insecticide .
    • Methods of Application : Abamectin is applied to crops such as fruit trees, vegetables, cotton, and tea to control pests .
    • Results or Outcomes : Abamectin has been found to be effective against many pest insects and mites, including motile stages of mites, leafminers, suckers, and Colorado beetles .
    • Application Summary : This compound is related to abamectin , which is used as an anthelmintic and insecticide in veterinary medicine .
    • Methods of Application : Abamectin is typically administered orally or topically to animals .
    • Results or Outcomes : Abamectin has been found to be effective against a variety of parasitic worms and insects in animals .
    • Application Summary : This compound is related to abamectin , which is used as an acaricide and insecticide .
    • Methods of Application : Abamectin is typically applied to crops such as fruit trees, vegetables, cotton, and tea to control pests .
    • Results or Outcomes : Abamectin has been found to be effective against many pest insects and mites, including motile stages of mites, leafminers, suckers, Colorado beetles, etc .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAZFHUABUMOIM-JUBNYKKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058495
Record name Milbemycin oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

CAS RN

93074-04-5
Record name Milbemycin oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 2
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 3
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 4
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 5
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 6
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.